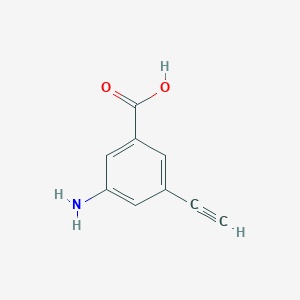

3-Amino-5-ethynylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-5-ethynylbenzoic acid, also known as AEBA, is a chemical compound with the molecular formula C9H7NO2 . It is available in the form of a powder . The IUPAC name for this compound is 3-amino-5-ethynylbenzoic acid hydrochloride .

Synthesis Analysis

A series of 3-amino-5- (5-oxo-5H-benzo [a]phenothiazin-6-ylamino) benzoic acid derivatives were synthesized by the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid . The synthesis of 3-Amino-5-ethynylbenzoic acid can be achieved from Benzoic acid, 3-ethynyl-5-nitro- .

Molecular Structure Analysis

The molecular weight of 3-Amino-5-ethynylbenzoic acid is 197.62 . The Inchi Code for this compound is 1S/C9H7NO2.ClH/c1-2-6-3-7 (9 (11)12)5-8 (10)4-6;/h1,3-5H,10H2, (H,11,12);1H .

Physical And Chemical Properties Analysis

3-Amino-5-ethynylbenzoic acid is a powder that is stored at room temperature . Its density is predicted to be 1.32±0.1 g/cm3 . The boiling point is predicted to be 401.7±40.0 °C .

Applications De Recherche Scientifique

Fluorogenic and Chromogenic Probing

3-Ethynylbenzoate, a derivative of 3-Amino-5-ethynylbenzoic acid, serves as a novel, activity-dependent fluorogenic and chromogenic probe for bacterial strains. It's particularly effective for strains expressing the TOL pathway, which involves the degradation of toluene via conversion to benzoate, followed by meta ring fission of catechol. This application enables the direct physiological analysis and fluorescent labeling of cells with induced toluene-degrading enzymes (Clingenpeel et al., 2005).

Chemical Synthesis and Biological Activities

3-Amino-5-ethynylbenzoic acid is used in the synthesis of various chemical compounds with significant biological activities. For example, its derivatives have been utilized in the development of anticancer, antimicrobial agents, and for DNA protection analysis. These compounds have shown efficacy against cancer cell lines and bacterial strains, as well as the ability to bind to DNA, suggesting potential uses as drugs or drug additives (Şener et al., 2018).

Synthesis of Macrocyclic Complexes

The compound is also instrumental in the synthesis of macrocyclic triruthenium complexes. These complexes, characterized by their mixed-valent states and signs of valence delocalization, are potential candidates for molecule-based conductive loops with through-bond charge delocalization (Fink et al., 2018).

Development of Anti-Inflammatory Agents

Additionally, derivatives of 3-Amino-5-ethynylbenzoic acid have been explored in the synthesis of novel anti-inflammatory agents. These agents have shown promise in reducing inflammation in various models, indicating the potential for therapeutic applications in inflammation-related conditions (Hirai & Sugimoto, 1977).

Anticancer Drug Research

In anticancer drug research, derivatives of 3-Amino-5-ethynylbenzoic acid have been employed in the discovery of apoptosis inducers. This approach has facilitated the identification of new potential drugs and the understanding of signaling pathways and druggable targets (Cai et al., 2006).

Precursor in Biosynthesis

The compound has also been identified as a precursor in the biosynthesis of certain antibiotics, such as rifamycin, in Nocardia mediterranei. This discovery has provided insights into the biosynthesis of ansamycins and contributed to the development of biosynthetic models for these types of antibiotics (Ghisalba & Nüesch, 1981).

Safety and Hazards

The safety information for 3-Amino-5-ethynylbenzoic acid indicates that it may cause skin irritation and serious eye damage . It also has specific target organ toxicity, potentially causing damage to organs through prolonged or repeated exposure if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Propriétés

IUPAC Name |

3-amino-5-ethynylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-2-6-3-7(9(11)12)5-8(10)4-6/h1,3-5H,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQQZNDPKLOEQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC(=C1)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-ethynylbenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one hcl](/img/structure/B2940382.png)

![2-(furan-3-carboxamido)-N-(thiophen-2-yl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2940384.png)

![2-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2940386.png)

![(2R,3S,4R,5R,6S)-2-[(2S)-2-[(3R,5S,8S,9S,10S,12S,13S,14S,17R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2940387.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2940391.png)

![3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one](/img/structure/B2940393.png)

![N-[(3-bromophenyl)(cyano)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B2940400.png)

![2-Chloro-1-[4-(6-chloropyrazin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2940405.png)